5-{1-[(4-bromo-2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core (1,2,3,4-tetrahydroquinazoline-2,4-dione) substituted with a 4-bromo-2-fluorophenylmethyl group at position 1 and a pentanamide chain at position 3, further functionalized with a furan-2-ylmethyl moiety. Quinazolinones are recognized for their pharmacological versatility, including antimicrobial, anticancer, and CNS-modulating activities . Key structural features influencing its properties include:
- Quinazolinone core: Imparts rigidity and hydrogen-bonding capacity, enhancing interactions with biological targets .
- Furan-2-ylmethylpentanamide side chain: The furan ring contributes to π-π stacking interactions, while the pentanamide linker balances solubility and membrane permeability .
Pharmacokinetic data from related quinazolinones suggest high water solubility (log mol/L: -2.674 to -5.513), moderate CaCO3 permeability, and low blood-brain barrier (BBB) penetration, making it suitable for peripheral targets .
Properties
IUPAC Name |
5-[1-[(4-bromo-2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrFN3O4/c26-18-11-10-17(21(27)14-18)16-30-22-8-2-1-7-20(22)24(32)29(25(30)33)12-4-3-9-23(31)28-15-19-6-5-13-34-19/h1-2,5-8,10-11,13-14H,3-4,9,12,15-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBDZXDKGKJTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=C(C=C3)Br)F)CCCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{1-[(4-bromo-2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide is a synthetic derivative with significant potential in medicinal chemistry. Its biological activity has been explored in various studies, revealing a range of pharmacological effects.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroquinazoline derivatives , characterized by its complex structure that includes a bromo-fluoro phenyl group and a furan moiety . The molecular formula is with a molecular weight of approximately 440.31 g/mol.
Biological Activity Overview
The biological activity of this compound has been assessed through various assays, primarily focusing on its antitumor , antiviral , and anti-inflammatory properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this tetrahydroquinazoline derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.
Antiviral Activity
The compound has also shown promising antiviral activity. It was evaluated against several viral strains:
- Herpes Simplex Virus (HSV) : The compound exhibited significant antiviral effects against HSV types 1 and 2 in plaque reduction assays.
Anti-inflammatory Effects
In addition to its antitumor and antiviral properties, this compound has been investigated for its anti-inflammatory potential:
- Inhibition of Pro-inflammatory Cytokines : Studies showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
The proposed mechanisms underlying the biological activities include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Viral Replication Inhibition : It may interfere with viral entry or replication processes within host cells.
- Cytokine Modulation : The compound appears to modulate immune responses by downregulating pro-inflammatory cytokines.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed enhanced antitumor activity when combined with conventional chemotherapeutic agents, suggesting a synergistic effect.
- Antiviral Properties : Research conducted by Pharmaceutical Biology indicated that modifications to the furan moiety could enhance the antiviral efficacy against RNA viruses.
- Anti-inflammatory Research : A recent investigation demonstrated that this compound could significantly reduce inflammation in animal models of arthritis, paving the way for further development as an anti-inflammatory drug.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives
Compound A : 5-(4-(3,5-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (from )
- Structural Differences: Replaces the quinazolinone core with a diazepane ring and substitutes furan with thiophene.
- Key Properties: Higher lipophilicity (due to thiophene and dichlorophenyl groups) likely improves membrane permeability but reduces aqueous solubility.
Compound B: Chloro-methyl quinazolinone derivatives (from )
- Structural Differences : Lacks the pentanamide side chain and furan substituent.
- Key Properties :
Pentanamide-Functionalized Compounds
Compound C: 4-Formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate (from )
- Structural Differences: Features a tetrazole ring and biphenyl system instead of quinazolinone and furan.
- Key Properties :
Compound D : 3-(4-Methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide (from )
- Structural Differences : Shorter propanamide chain and trifluoromethylphenyl group.
- Key Properties :
Pharmacokinetic and Pharmacodynamic Comparisons
Key Research Findings
- Metabolic Stability: The target compound’s bromine and fluorine substituents reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
- Selectivity : The furan-2-ylmethyl group may reduce off-target interactions compared to thiophene-containing analogs (e.g., Compound A), which show broader receptor binding .
- Toxicity Profile: Low renal OCT2 substrate affinity suggests minimal nephrotoxicity, a limitation in some quinazolinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
